CID 78065399

Description

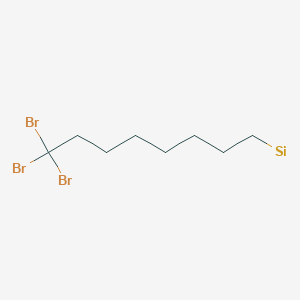

CID 78065399 (PubChem Compound Identifier 78065399) is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of CIEO, a volatile fraction derived from vacuum distillation processes .

The compound’s presence in specific vacuum distillation fractions (Figure 1C) highlights its physicochemical properties, such as boiling point and polarity, which facilitate separation during distillation. These traits are critical for applications in fragrance, antimicrobial agents, or bioactive molecule synthesis.

Properties

Molecular Formula |

C8H14Br3Si |

|---|---|

Molecular Weight |

377.99 g/mol |

InChI |

InChI=1S/C8H14Br3Si/c9-8(10,11)6-4-2-1-3-5-7-12/h1-7H2 |

InChI Key |

IFDMNONCCFLYCY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(Br)(Br)Br)CCC[Si] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78065399 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

CID 78065399 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and its potential effects on cellular processes. In medicine, this compound could be investigated for its therapeutic potential, including its ability to interact with specific molecular targets. In industry, this compound may be utilized in the production of specialized materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 78065399 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78065399, we compare it with structurally and functionally analogous compounds, focusing on molecular properties, bioactivity, and industrial relevance.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Structural Diversity: this compound is distinct from boronic acid derivatives like CID 53216313, which are pivotal in synthetic chemistry for cross-coupling reactions . In contrast, this compound’s inferred terpenoid/aromatic structure aligns with natural product applications. Lead heptadecanoate, a metal-organic compound, lacks the volatility of this compound, emphasizing differences in industrial utility .

Physicochemical Properties :

- This compound’s volatility (evidenced by GC-MS elution) contrasts with the water-soluble boronic acid derivatives, suggesting divergent extraction and purification methodologies .

- LogP values (a measure of lipophilicity) indicate that this compound may exhibit moderate membrane permeability, whereas boronic acids like CID 53216313 have higher LogP, favoring organic-phase reactivity .

Boronic acids (e.g., CID 53216313) are indispensable in drug synthesis, whereas lead heptadecanoate serves niche industrial purposes, underscoring the functional specialization of CIDs .

Notes on Evidence Contextualization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.